molecular formula C22H21NO2 B2938721 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone CAS No. 279672-28-5

1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone

Cat. No. B2938721
M. Wt: 331.415
InChI Key: HMJKJWCTXNTQBO-UHFFFAOYSA-N
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Description

“1-[1,1’-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond . It also contains a methoxy group (OCH3) and an anilino group (NH2), both attached to the biphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would consist of two benzene rings connected by a single bond . The methoxy and anilino groups would be attached to the biphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Biphenyl compounds can undergo a variety of reactions, including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of biphenyl compounds include being colorless to pale-yellow crystals with a pleasant odor . They have a density of 1.04 g/cm3, a melting point of 69.2 °C, and a boiling point of 255 °C .

Scientific Research Applications

Mesomorphic Properties of Liquid Crystalline Polyacetylenes

1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone is involved in the synthesis of side-chain liquid crystalline polyacetylenes. These polyacetylenes exhibit unique mesomorphic behavior and are investigated for their potential in aligning molecular structures through mechanical perturbations. This application is significant in materials science, particularly in the development of advanced liquid crystalline polymers (Kong & Tang, 1998).

Role in Corrosion Inhibition

In the field of materials science, derivatives of 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone have been tested as corrosion inhibitors. These compounds, specifically quinoxaline-based propanones, are found to be effective in reducing the corrosion rate of mild steel in acidic environments. Their adsorption on steel surfaces forms a protective film, which is crucial for extending the lifespan of metal structures (Olasunkanmi & Ebenso, 2019).

Synthesis of Benzoxazine Monomers

Another application is in the synthesis of benzoxazine monomers using environmentally friendly processes. This approach includes the use of renewable building blocks like phloretic acid, which enhances the reactivity of molecules towards benzoxazine ring formation. This method offers a sustainable alternative in the synthesis of polybenzoxazine, a material with a wide range of applications due to its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Asymmetric Synthesis in Drug Development

In pharmaceutical research, compounds related to 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone are used in the asymmetric synthesis of chiral intermediates. For example, the asymmetric hydrogenation of alpha-hydroxy aromatic ketones to produce 1-aryl-1,2-ethanediols is a critical step in the synthesis of antidepressant drugs. Such methods highlight the importance of these compounds in the development of chirally pure pharmaceuticals (Ohkuma et al., 2007).

Chemical Synthesis and Reaction Mechanisms

Research in organic chemistry utilizes 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone for studying various chemical reactions and mechanisms. Its derivatives are explored for understanding nucleophilic substitution and elimination reactions, providing valuable insights into the behavior of tertiary carbocations in aqueous solutions. This research is fundamental for advancing knowledge in organic synthesis and reaction dynamics (Toteva & Richard, 1996).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. Some biphenyl compounds can be hazardous, causing skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(4-methoxyanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-25-21-13-11-20(12-14-21)23-16-15-22(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14,23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJKJWCTXNTQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone

CAS RN

279672-28-5
Record name 1-(1,1'-BIPHENYL)-4-YL-3-(4-METHOXYANILINO)-1-PROPANONE
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